molecular formula C8H14F3NO2 B13259181 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid

5-Amino-7,7,7-trifluoro-3-methylheptanoic acid

Cat. No.: B13259181
M. Wt: 213.20 g/mol
InChI Key: SZVJBUJQJHGCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-7,7,7-trifluoro-3-methylheptanoic acid is a non-proteinogenic, fluorinated amino acid derivative of significant interest in modern medicinal chemistry and drug discovery. Compounds of this structural class, featuring a fluorine-containing side chain, are strategically employed in the design of novel pharmaceutical agents. The incorporation of fluorine, particularly in the form of a terminal trifluoromethyl group, is a well-established strategy to modulate key properties of a molecule, including its metabolic stability, lipophilicity, and overall bioavailability . This makes it a valuable building block for developing enzyme inhibitors, peptide-mimetics, and potential therapeutics for conditions such as cancer and infectious diseases . The presence of both amino and carboxylic acid functional groups allows for its potential incorporation into more complex molecules or peptidomimetic structures. The 7,7,7-trifluoro and 3-methyl substituents on the carbon chain are likely to induce conformational constraints and electronic effects, which can be exploited to fine-tune interactions with biological targets . This compound is intended for research applications only, specifically in areas like proteomics, biocatalysis, and as a synthetic intermediate in organic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14F3NO2

Molecular Weight

213.20 g/mol

IUPAC Name

5-amino-7,7,7-trifluoro-3-methylheptanoic acid

InChI

InChI=1S/C8H14F3NO2/c1-5(3-7(13)14)2-6(12)4-8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14)

InChI Key

SZVJBUJQJHGCET-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(F)(F)F)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Amino Acid Precursors with Trifluoromethyl-Containing Alkyl Halides

A common synthetic route involves the alkylation of amino acid derivatives using trifluoromethyl-containing alkyl halides. For example, the reaction of amino acid complexes with 1,1,1-trifluoro-3-iodopropane in dry, deoxygenated N,N-dimethylformamide (DMF) with sodium hydroxide as a base has been reported to yield fluorinated amino acid derivatives with good diastereoselectivity and chemical yield on a small scale (~1 g).

  • Challenges:

    • Decomposition of alkylating reagents due to base-induced elimination forming trifluoropropene.
    • Formation of oxidation byproducts due to atmospheric oxygen exposure.
    • Difficulties in scaling up due to homogenization and reagent stability issues.
  • Outcomes:

    • On a 1 g scale, yields up to 98.4% with 84.0% diastereomeric excess (de) were achieved.
    • Larger scale reactions showed reduced yield and stereochemical purity due to the above challenges.

Hydrolysis of Protected Intermediates

Protected amino acid derivatives such as N-acetylated trifluorinated amino acids can be hydrolyzed under acidic conditions (e.g., 6 N hydrochloric acid at 100 °C for 4 hours) to yield the corresponding racemic amino acid hydrochloride salts with high yields (~88.8%).

Dynamic Kinetic Resolution (DKR) for Enantiopure Product

Principle and Advantages

Dynamic kinetic resolution (DKR) is a powerful method for converting racemic amino acid mixtures into enantiomerically pure products by coupling racemization with selective complexation and crystallization. This method is particularly suitable for fluorinated amino acids, where stereochemistry is critical for biological activity.

DKR Procedure

  • Starting material: Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (a structurally related fluorinated amino acid) is used as a model for scale-up and optimization.
  • Ligand and metal complexation: The racemate is reacted with a chiral tridentate ligand (e.g., an (S)-configured ligand) and nickel(II) chloride in degassed methanol.
  • Base addition: Potassium carbonate is added to promote complex formation and racemization.
  • Reaction conditions: Stirring at 50 °C for 2.5 hours, followed by gradual cooling to 0 °C.
  • Isolation: The diastereomeric nickel complex precipitates upon quenching with aqueous acetic acid and is isolated by filtration.

Outcomes and Scale-Up

  • The major diastereomer is obtained with excellent diastereomeric purity (up to 99.5% de) and high yield (~97%).
  • The process is reproducible on a 20 g scale, demonstrating operational convenience and suitability for large-scale synthesis.

Disassembly and Recovery

  • The nickel complex is disassembled by treatment with 3 N hydrochloric acid in methanol at 50 °C to release the free amino acid.
  • Ligands are recovered and recycled, enhancing the sustainability of the process.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Scale Yield (%) Stereochemical Purity Notes
Alkylation with CF3-alkyl halides 1,1,1-Trifluoro-3-iodopropane, NaOH, dry DMF ~1 g 98.4 84.0% de Small scale, sensitive to base and oxygen
Hydrolysis of N-acetyl derivative 6 N HCl, 100 °C, 4 h 50 g 88.8 Racemic Simple, high yield
Dynamic Kinetic Resolution (DKR) NiCl2, chiral ligand, K2CO3, methanol, 50 °C ~20 g 97 99.5% de Scalable, operationally convenient
Disassembly of Ni complex 3 N HCl in methanol, 50 °C Releases free amino acid, ligand recovery
Urethane exchange + reduction (patent method) Ammonia/methanol, LiBH4/THF, 0-10 °C Lab scale 69-88 High purity Potentially adaptable for fluorinated analogs

Research Findings and Practical Considerations

  • The DKR method is currently the most practical and scalable approach for obtaining enantiomerically pure fluorinated amino acids like 5-amino-7,7,7-trifluoro-3-methylheptanoic acid due to its high stereoselectivity and operational convenience.
  • Alkylation methods, while effective on a small scale, face challenges with reagent stability and scale-up, limiting their broader applicability.
  • Hydrolysis of protected intermediates is straightforward but yields racemic mixtures that require further resolution.
  • Patented methods for related amino acids provide useful synthetic steps that may be adapted for this compound, especially for intermediate preparation and reduction steps.
  • The presence of trifluoromethyl groups demands careful control of reaction conditions to avoid side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-7,7,7-trifluoro-3-methylheptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Analogues

a) 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b)
  • Structure : Aromatic benzoimidazole core with nitro and trifluoromethyl groups.
  • Key Differences: Unlike the target compound, 14b lacks an amino group and features an aromatic heterocycle. The trifluoromethyl group in 14b enhances electron-withdrawing effects, influencing its acidity (pKa ~3–4 for the carboxylic acid) and spectroscopic properties (IR: 1716 cm⁻¹ for C=O).
  • Synthesis: Prepared via sulfuric acid-catalyzed esterification, contrasting with the enzymatic or catalytic methods used for aliphatic fluorinated amino acids.
b) (R)-2-Amino-2-phenylacetic Acid
  • Structure: Simple α-amino acid with a phenyl substituent.
  • Key Differences : Shorter carbon chain (C2 vs. C7) and absence of fluorine. The phenyl group increases hydrophobicity but lacks the metabolic stability conferred by trifluoro groups.

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) IR (cm⁻¹) Key Functional Groups
5-Amino-7,7,7-trifluoro-3-methylheptanoic acid (Target) C₈H₁₄F₃NO₂ Data not reported ~1700 (C=O) Amino, trifluoro, carboxylic acid
14b C₁₂H₈N₃O₄F₃ 279.4 1716, 1639, 1344 Carboxylic acid, trifluoromethyl, nitro
(R)-2-Amino-2-phenylacetic acid C₈H₉NO₂ Not reported Not available Amino, phenyl, carboxylic acid

Trends :

  • Melting Points: Aromatic derivatives (e.g., 14b) exhibit higher melting points due to rigid structures and strong intermolecular forces. Aliphatic fluorinated amino acids like the target compound likely have lower melting points (estimated 150–200°C) due to flexible chains.
  • Spectroscopy : Fluorine atoms in the target compound would cause distinct ¹⁹F NMR shifts (e.g., δ −60 to −70 ppm for CF₃ groups), similar to trends observed in other fluorinated compounds.

Biological Activity

5-Amino-7,7,7-trifluoro-3-methylheptanoic acid (often abbreviated as TFMA) is a fluorinated amino acid that has garnered attention due to its unique structural properties and potential biological applications. This article explores the biological activity of TFMA, focusing on its mechanisms of action, interactions with biological targets, and implications for pharmaceutical development.

Chemical Structure and Properties

TFMA is characterized by a trifluoromethyl group and an amino group, contributing to its distinct chemical reactivity. Its molecular formula is C8H14F3NC_8H_{14}F_3N, with a molecular weight of approximately 213.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable candidate in drug design and development.

Mechanisms of Biological Activity

The biological activity of TFMA can be attributed to several key factors:

  • Nucleophilic Substitution : The amino group in TFMA can participate in nucleophilic substitution reactions, allowing it to interact with various biological molecules.
  • Metabolic Stability : The presence of fluorine atoms typically increases the metabolic stability of compounds, which can lead to prolonged action in biological systems.
  • Modulation of Biological Pathways : Research suggests that compounds with trifluoromethyl groups can modulate key biological pathways, potentially influencing enzyme activities and receptor interactions.

Biological Targets and Interactions

TFMA's structural characteristics enable it to interact with multiple biological targets. Interaction studies have indicated that TFMA can influence:

  • Enzyme Activity : Similar fluorinated amino acids have shown effects on enzymes involved in metabolic pathways. For example, fluorinated compounds are often studied for their role in inhibiting or activating specific enzymes.
  • Cell Signaling : The compound may impact cell signaling pathways through its interactions with receptors or other proteins.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of TFMA in various fields:

Comparative Analysis with Similar Compounds

To better understand the unique properties of TFMA, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Trifluoro-L-methionineC_5H_6F_3N_1O_2SContains sulfur; used in protein synthesis
7,7,7-Trifluoro-3-hydroxy-3-methylheptanoic acidC_8H_{13}F_3O_3Hydroxyl group adds different reactivity
5-Amino-3-(trifluoromethyl)pentanoic acidC_6H_{10}F_3N_1O_2Shorter carbon chain; different biological properties

The table illustrates how TFMA's trifluoromethyl group and amino functionality contribute to its distinct biological activities compared to other fluorinated amino acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.